molecular formula C13H21N B13276346 (Pentan-3-yl)(1-phenylethyl)amine

(Pentan-3-yl)(1-phenylethyl)amine

Cat. No.: B13276346
M. Wt: 191.31 g/mol
InChI Key: LYNMSGXKHJLNMD-UHFFFAOYSA-N
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Description

(Pentan-3-yl)(1-phenylethyl)amine is an organic compound with the molecular formula C13H21N It is a derivative of phenylethylamine, featuring a pentan-3-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(Pentan-3-yl)(1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with pentan-3-ylamine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or a similar hydrogenation catalyst .

Another method involves the Leuckart reaction, where acetophenone is reacted with ammonium formate to produce the desired amine . This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(Pentan-3-yl)(1-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pentan-3-yl chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

    Oxidation: Imines, oximes

    Reduction: Saturated amines

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

(Pentan-3-yl)(1-phenylethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Pentan-3-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The compound may influence various biochemical pathways, including those involved in neurotransmission and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simpler analog with a similar structure but lacking the pentan-3-yl group.

    Amphetamine: A well-known stimulant with a phenylethylamine backbone and additional functional groups.

    Methamphetamine: A potent central nervous system stimulant with structural similarities to phenylethylamine.

Uniqueness

(Pentan-3-yl)(1-phenylethyl)amine is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-(1-phenylethyl)pentan-3-amine

InChI

InChI=1S/C13H21N/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3

InChI Key

LYNMSGXKHJLNMD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=CC=C1

Origin of Product

United States

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